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Compound of Interest

Compound Name: 2-chloro-N-propylaniline

CAS No.: 55238-18-1

Cat. No.: B1316725

Get Quote

Comparative Toxicity Guide: Halogenated N-
Propylanilines
Executive Summary
Halogenated N-propylanilines serve as critical intermediates in the synthesis of agrochemicals,

dyes, and pharmaceuticals.[1] However, their structural diversity—specifically the position

(ortho, meta, para) and identity (F, Cl, Br, I) of the halogen substituent—drives profound

differences in their toxicity profiles.[1]

This guide compares the "safety performance" of this chemical class.[2] Unlike standard

reagents where "performance" implies yield, here we define performance as the therapeutic

window and metabolic stability.[1]

Key Finding: The N-propyl moiety acts as a lipophilic "trojan horse," facilitating tissue

accumulation before metabolic N-dealkylation releases the primary halogenated aniline—the

active toxicant. While 4-halo derivatives primarily drive hematotoxicity (methemoglobinemia),

3,5-dihalo derivatives are potent, site-specific nephrotoxins.[1]
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Chemical Structure & Physicochemical Basis
The toxicity of N-propylanilines is governed by two factors: the Lipophilic Driver (N-propyl

group) and the Toxicophore (Halogenated Aniline core).

Comparative Physicochemical Properties
Data estimated based on standard QSAR models for N-propyl derivatives.

Compound
Class

Halogen
Position

LogP (Approx)
Primary
Toxicity Risk

Bioactivation
Potential

2-Halo-N-propyl Ortho (2) 3.1 - 3.4
Hepatotoxicity &

Nephrotoxicity

High (Steric

hindrance affects

N-ox rate)

3-Halo-N-propyl Meta (3) 3.1 - 3.5
Moderate

Nephrotoxicity
Medium

4-Halo-N-propyl Para (4) 3.1 - 3.5
Hemotoxicity

(MetHb)

Very High (Direct

N-hydroxylation)

3,5-Dihalo-N-

propyl
Meta/Meta 3.8 - 4.2

Severe

Nephrotoxicity

High (Formation

of

quinoneimines)

Expert Insight: The N-propyl group increases LogP by approximately 1.0–1.2 units compared to

the parent aniline. This enhances penetration into the renal cortex, explaining why N-propyl

derivatives often show delayed but more persistent nephrotoxicity than their parent compounds.

Mechanisms of Action (MOA)
Understanding the bioactivation pathway is critical for designing safer analogs. The N-propyl

group must usually be removed (N-dealkylation) or oxidized before the compound becomes a
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reactive electrophile.

Pathway 1: Metabolic Bioactivation
The following diagram illustrates the divergence between Detoxification (C-hydroxylation) and

Toxification (N-dealkylation followed by N-hydroxylation).
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Figure 1: The "Lethal Synthesis" pathway.[1] The N-propyl group delays the release of the toxic

primary aniline, acting as a metabolic timer.

Mechanism Breakdown
N-Dealkylation (The Gatekeeper): CYP450 enzymes remove the propyl chain. This step is

rate-limiting.

N-Hydroxylation: The resulting free aniline is oxidized to N-hydroxylamine.

Toxicity Manifestation:

Kidney (Renal Proximal Tubule): 3,5-Dihalo derivatives are concentrated in the kidneys.[1]

The N-hydroxy metabolite forms a quinoneimine methide, depleting Glutathione (GSH)

and causing necrosis.[1]

Blood (Erythrocytes): 4-Halo derivatives rapidly enter red blood cells, oxidizing

Hemoglobin (Fe2+) to Methemoglobin (Fe3+), causing hypoxia.[1]

Comparative Toxicology Data
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The following data aggregates in vitro cytotoxicity (LC50) and in vivo nephrotoxicity potential.

Table 1: Comparative Toxicity Matrix (In Vitro Renal
Cortical Slices)
Values normalized to Aniline (1.0 = Baseline Toxicity).[1]

Compound
Relative
Nephrotoxicity
Score

Primary Target
Organ

Mechanism Note

N-propyl-aniline 1.2 Spleen (Hemotoxic)
Moderate

bioactivation.

N-propyl-2-

chloroaniline
2.5 Liver/Kidney

Ortho-substituent

alters P450 binding.

N-propyl-3-

chloroaniline
3.8 Kidney

High accumulation in

renal cortex.

N-propyl-4-

chloroaniline
1.5 Blood (MetHb)

Rapid N-

hydroxylation; lower

renal risk.

N-propyl-3,5-

dichloroaniline
9.5 (Critical) Kidney (Severe)

Avoid if possible.

Potent nephrotoxin.[1]

N-propyl-4-

bromoaniline
2.0 Blood

Bromine enhances

lipophilicity > Chlorine.

Interpretation for Product Selection:

Avoid 3,5-Dihalo: If your synthesis pathway requires a 3,5-dihalo intermediate, engineering

controls must be maximum (ISO 5).[1] These are among the most potent nephrotoxicants in

this class.

Prefer 4-Halo: For lower organ toxicity risk, para-substituted variants are preferable, provided

methemoglobinemia is monitored.[1]
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Experimental Protocols
To validate the safety profile of a specific N-propylaniline candidate, use this two-tiered

screening protocol.

Tier 1: Metabolic Stability (Microsomal Assay)
Objective: Determine the rate of N-dealkylation (release of the toxic parent).

System: Rat Liver Microsomes (RLM) + NADPH regenerating system.[1]

Concentration: 10 µM Test Compound.

Timepoints: 0, 15, 30, 60 min.

Analysis: LC-MS/MS monitoring disappearance of N-propyl parent and appearance of free

aniline.

Success Criteria:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

implies lower acute toxicity risk (slow release).

Tier 2: In Vitro Nephrotoxicity (Renal Slice Model)
Objective: Quantify direct kidney damage without animal testing.[1]
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Figure 2: Renal Cortical Slice Workflow. This ex vivo model retains organ architecture, superior

to cell lines for transporter-mediated toxicity.[1]

Protocol Steps:

Incubation: Incubate slices for 2 hours with 0, 0.1, 0.5, and 1.0 mM of the N-propylaniline.

Functional Assay: Measure Gluconeogenesis (GNG) capacity (conversion of pyruvate to

glucose).[1] GNG inhibition is the most sensitive early marker of proximal tubule injury.

Cytotoxicity: Measure Lactate Dehydrogenase (LDH) release into media.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8323087/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F9173740%2F
https://pmc.ncbi.nlm.nih.gov/articles/PMC8323087/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F10713477%2F
https://pmc.ncbi.nlm.nih.gov/articles/PMC8323087/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F3787019%2F
https://pmc.ncbi.nlm.nih.gov/articles/PMC8323087/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Ftx0002583
https://pmc.ncbi.nlm.nih.gov/articles/PMC8323087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8323087/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.joc.5b02663
https://pmc.ncbi.nlm.nih.gov/articles/PMC8323087/
https://www.benchchem.com/product/b1316725?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC8323087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8323087/
https://hhpprtv.ornl.gov/issue_papers/Aniline.pdf
https://www.benchchem.com/product/b1316725/docs#comparative-toxicity-studies-of-halogenated-n-propylanilines
https://www.benchchem.com/product/b1316725/docs#comparative-toxicity-studies-of-halogenated-n-propylanilines
https://www.benchchem.com/product/b1316725/docs#comparative-toxicity-studies-of-halogenated-n-propylanilines
https://www.benchchem.com/product/b1316725/docs#comparative-toxicity-studies-of-halogenated-n-propylanilines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316725?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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